1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine
CAS No.: 2336775-48-3
Cat. No.: VC11817868
Molecular Formula: C16H22N4OS
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2336775-48-3 |
|---|---|
| Molecular Formula | C16H22N4OS |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-propan-2-yl-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C16H22N4OS/c1-12(2)15-17-18-16(22-15)20-10-8-19(9-11-20)13-6-4-5-7-14(13)21-3/h4-7,12H,8-11H2,1-3H3 |
| Standard InChI Key | TYPNHOMUFQZYKI-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC |
| Canonical SMILES | CC(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC |
Introduction
1. Introduction to the Compound
1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine is a heterocyclic organic compound. It features:
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A piperazine ring, a six-membered ring containing two nitrogen atoms.
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A 1,3,4-thiadiazole moiety, a five-membered ring containing sulfur and nitrogen atoms.
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A methoxyphenyl group, which introduces aromaticity and electron-donating properties.
This combination of functional groups suggests potential applications in pharmaceuticals, particularly in drug design targeting neurological or antimicrobial pathways.
3. Synthesis Pathways
Compounds like this are typically synthesized through multi-step reactions:
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Formation of the Thiadiazole Ring:
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Using thiosemicarbazides and carboxylic acids or derivatives under cyclization conditions.
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Substitution on Piperazine:
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The piperazine ring is functionalized with electrophilic aromatic compounds like methoxybenzene derivatives.
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Final Coupling:
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The thiadiazole and substituted piperazine are combined using coupling agents (e.g., EDC or DCC).
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4. Potential Applications
Pharmacological Activity
The structural components suggest that this compound may interact with biological receptors:
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Piperazine Derivatives: Known for their role in antipsychotic drugs (e.g., targeting dopamine and serotonin receptors).
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Thiadiazole Moiety: Exhibits antimicrobial, anti-inflammatory, and anticancer activity in related compounds.
Drug Design
The compound's functional groups may allow it to act as:
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CNS Agents: Modulating neurotransmitter pathways.
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Enzyme Inhibitors: Targeting enzymes like kinases or oxidoreductases.
5. Research Findings on Related Compounds
Binding Affinities
Studies on similar piperazine-thiadiazole derivatives have shown:
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High affinity for dopamine and serotonin receptors.
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Reduced side effects compared to traditional antipsychotics .
Antimicrobial Activity
Thiadiazole-based compounds exhibit broad-spectrum activity against bacterial strains by disrupting cell wall synthesis or DNA replication .
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